cyclobutyl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
Description
Cyclobutyl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a structurally complex small molecule characterized by a piperazine core linked to a 1,3,4-thiadiazine ring substituted with a thiophen-2-yl group and a cyclobutyl methanone moiety. The hydrochloride salt enhances solubility, which is critical for pharmaceutical applications. The compound’s synthesis likely involves multi-step heterocyclic chemistry, including nucleophilic substitution and cyclization reactions, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
cyclobutyl-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2.ClH/c21-15(12-3-1-4-12)19-6-8-20(9-7-19)16-18-17-13(11-23-16)14-5-2-10-22-14;/h2,5,10,12H,1,3-4,6-9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOYRYASZWCBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Cyclobutyl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Cyclobutyl group : A four-membered carbon ring that may contribute to its unique biological properties.
- Thiadiazine ring : Known for its diverse pharmacological activities.
- Piperazine moiety : Commonly associated with various biological activities including anti-anxiety and antidepressant effects.
Anticancer Activity
Recent studies have indicated that compounds containing thiophene and piperazine structures exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 0.69 | Tubulin polymerization inhibition |
| Compound B | T47D | 0.36 | Induction of apoptosis |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis and cell cycle arrest, particularly in lung and breast cancer models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains. The results indicate a potential for development as an antibacterial agent:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
These results demonstrate the compound's effectiveness against common pathogens, which could be beneficial in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Molecular docking studies suggest that the compound may interact with key kinase targets involved in cell proliferation pathways.
- Induction of Apoptosis : Evidence from cell-based assays indicates that the compound can trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The presence of thiophene in the structure is associated with disrupting bacterial cell membranes, leading to cell death.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related compounds, a series of piperazine derivatives were synthesized and tested against multiple cancer cell lines. One derivative exhibited a GI50 value of 0.69 μM against A549 cells, indicating potent activity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study found that certain derivatives had MIC values as low as 10 μg/mL against Staphylococcus aureus, highlighting their potential for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-Containing Derivatives
Piperazine is a common pharmacophore in drug design due to its conformational flexibility and hydrogen-bonding capacity. For example:
- 4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid (): Features a tert-butoxycarbonyl (Boc)-protected piperazine, often used in Suzuki-Miyaura coupling reactions. Unlike the target compound, its piperazine is substituted with a boronic acid group, enabling cross-coupling chemistry rather than direct bioactivity .
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) (): Contains a pyrazole-thiophene hybrid linked via a methanone group. While lacking a piperazine, its thiophene moiety and methanone bridge share electronic similarities with the target compound, suggesting comparable synthetic strategies (e.g., use of triethylamine and 1,4-dioxane in condensation reactions) .
Thiadiazine and Thiophene Derivatives
- Thiadiazine Rings : The 1,3,4-thiadiazine in the target compound is less common than 1,2,4-thiadiazine isomers. Its electron-deficient nature may enhance interactions with biological targets, similar to sulfur-containing heterocycles in agrochemicals (e.g., triticonazole in ) .
- Thiophene Substituents: The thiophen-2-yl group in the target compound contrasts with 3-cyanothiophene in compound 7a (). Thiophene’s aromaticity and sulfur atom contribute to π-π stacking and hydrophobic interactions, which are critical in ligand-receptor binding .
Alicyclic Substituents
- Cyclobutyl Methanone: The strained cyclobutyl group may confer rigidity compared to larger alicyclic moieties like cyclohexanone derivatives (e.g., 4-(4-(4-Tolyl)cyclohexyl)cyclohexanone in ). This rigidity could optimize binding pocket occupancy in therapeutic targets .
Comparative Data Table
*Molecular weights calculated using atomic masses from standard tables.
Research Findings and Methodological Insights
- Structural Analysis : Software like SHELXL () and WinGX () are critical for refining crystallographic data of such complex heterocycles. For instance, anisotropic displacement parameters (modeled via ORTEP) could resolve conformational details of the thiadiazine ring .
- Synthetic Challenges : The target compound’s synthesis likely parallels methods in , where sulfur incorporation (e.g., elemental sulfur in thiadiazine formation) requires precise stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
